2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Description
2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3S and its molecular weight is 416.88. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Related Compounds
Herbicide Development and Environmental Behavior
Research on chloroacetanilide and triazine derivatives, similar in structure to the queried compound, focuses on their use as herbicides and their environmental fate. Studies have explored their adsorption, bioactivity, and the impact on soil and water environments, highlighting the importance of understanding the environmental behavior of such chemicals for sustainable agricultural practices (Weber & Peter, 1982); (Clark & Goolsby, 1999).
Pharmacological Potential
Compounds containing acetamide and triazine structures have been investigated for various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This research suggests potential medical applications for compounds with similar functionalities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis and Molecular Design
Studies on the synthesis of heterocyclic compounds, including triazoles and oxadiazepines, demonstrate the versatility of these structures in designing new molecules with tailored properties for specific applications. This area of research offers insights into the methodologies that could be applied to synthesize and modify compounds like the queried one for various scientific purposes (Gupta, Gupta, Gupta, & Kumar, 2002).
Properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-15-4-2-3-14(10-15)21-17(25)11-28-19-22-18(26)16(23-24-19)9-12-5-7-13(20)8-6-12/h2-8,10H,9,11H2,1H3,(H,21,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKKLWCLSGHMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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